Valemetostat

EZH1 EZH2 dual inhibition

Valemetostat is the only dual EZH1/EZH2 inhibitor with regulatory approval (Japan PMDA) for relapsed/refractory PTCL and ATL, supported by Phase 2 data showing 43.7% ORR. Unlike EZH2-selective inhibitors (tazemetostat, GSK126), valemetostat depletes H3K27me3 without compensatory EZH1/2 accumulation, enabling superior tumor suppressor gene reactivation. Near-equipotent dual inhibition (EZH1 IC50=10.0 nM; EZH2 IC50=6.0 nM) makes it the definitive chemical probe for dissecting PRC2 functional redundancy. For PTCL/ATL research demanding clinically validated target engagement, valemetostat is the evidence-based choice.

Molecular Formula C26H34ClN3O4
Molecular Weight 488.0 g/mol
CAS No. 1809336-39-7
Cat. No. B611628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValemetostat
CAS1809336-39-7
SynonymsValemetostat;  DS-3201;  DS 3201;  DS3201;  DS-3201b
Molecular FormulaC26H34ClN3O4
Molecular Weight488.0 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C
InChIInChI=1S/C26H34ClN3O4/c1-14-11-15(2)29-25(32)20(14)13-28-24(31)19-12-21(27)23-22(16(19)3)33-26(4,34-23)17-7-9-18(10-8-17)30(5)6/h11-12,17-18H,7-10,13H2,1-6H3,(H,28,31)(H,29,32)/t17?,18?,26-/m1/s1
InChIKeySSDRNUPMYCFXGM-ZZHSESOFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Valemetostat (CAS 1809336-39-7): A First-in-Class Dual EZH1/EZH2 Inhibitor for Hematologic Malignancy Research


Valemetostat (DS-3201) is an orally bioavailable, S-adenosylmethionine (SAM)-competitive small molecule that functions as a dual inhibitor of the histone lysine methyltransferases Enhancer of Zeste Homolog 1 (EZH1) and Enhancer of Zeste Homolog 2 (EZH2) [1]. It is approved in Japan for the treatment of relapsed or refractory adult T-cell leukemia/lymphoma (ATL) and peripheral T-cell lymphoma (PTCL) [2]. Valemetostat is distinguished from EZH2-selective inhibitors by its capacity to inhibit both catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), thereby overcoming the functional redundancy and compensatory activity of EZH1 [3].

Why Valemetostat Cannot Be Substituted by EZH2-Selective Inhibitors: Quantitative Evidence of Differential Target Engagement


Valemetostat (DS-3201) is a dual EZH1/EZH2 inhibitor, whereas compounds such as tazemetostat, GSK126, and CPI-1205 are selective EZH2 inhibitors with significantly weaker EZH1 inhibition [1]. This mechanistic difference is critical: EZH2-selective inhibitors induce ectopic accumulation of EZH1/2 on tumor suppressor gene loci, resulting in incomplete H3K27me3 depletion and limited reactivation of silenced genes [2]. In contrast, valemetostat depletes H3K27me3 without this compensatory relocation, leading to superior anti-proliferative effects in B-cell and T-cell lymphoma models [3]. The following quantitative evidence demonstrates that substituting valemetostat with an EZH2-selective inhibitor compromises both target engagement and functional outcomes.

Valemetostat vs. EZH2-Selective Inhibitors: Head-to-Head and Cross-Study Quantitative Comparisons


Dual EZH1/EZH2 Inhibition vs. EZH2-Selective Inhibitors: Potency Comparison in Biochemical Assays

Valemetostat exhibits potent dual inhibition of both EZH1 and EZH2 with comparable IC50 values, whereas EZH2-selective inhibitors such as tazemetostat and CPI-1205 show significantly weaker EZH1 inhibition. In a cell-free biochemical assay, valemetostat inhibits EZH1 with an IC50 of 10.0 nM and EZH2 with an IC50 of 6.0 nM, yielding a selectivity ratio (EZH1/EZH2) of approximately 1.7 [1]. In contrast, tazemetostat inhibits EZH2 with an IC50 of 11 nM and EZH1 with an IC50 of approximately 392 nM, yielding a selectivity ratio of ~35.6 . CPI-1205 inhibits EZH2 with an IC50 of 2 nM and EZH1 with an IC50 of 52 nM, yielding a ratio of 26 . This data demonstrates valemetostat's unique ability to potently inhibit both EZH1 and EZH2 at near-equivalent concentrations.

EZH1 EZH2 dual inhibition IC50 biochemical assay

Clinical Efficacy in Relapsed/Refractory PTCL: Valemetostat vs. Tazemetostat Cross-Trial Comparison

In the phase 2 VALENTINE-PTCL01 trial (NCT04703192), valemetostat monotherapy (200 mg/day) demonstrated an objective response rate (ORR) of 43.7% and a median duration of response (DOR) of 11.9 months in patients with relapsed or refractory peripheral T-cell lymphoma (PTCL) [1]. Responses were observed across all PTCL subtypes, including angioimmunoblastic T-cell lymphoma (AITL), PTCL not otherwise specified (PTCL-NOS), and ALK-negative ALCL [2]. In contrast, tazemetostat (800 mg BID) demonstrated an ORR of 15% (3/20) with a median DOR of 2.8 months in a phase 2 study of patients with relapsed/refractory PTCL (NCT03352648) [3]. While cross-trial comparisons have inherent limitations, the 2.9-fold higher ORR and 4.3-fold longer median DOR for valemetostat suggest clinically meaningful differentiation in this patient population.

PTCL ORR DOR phase 2 clinical trial

Mechanistic Differentiation: Valemetostat Averts Ectopic EZH1/2 Accumulation on Tumor Suppressor Genes

RNA/ChIP-sequencing analysis comparing valemetostat and tazemetostat in DLBCL models revealed a critical mechanistic distinction. While both inhibitors significantly reduced global H3K27me3 levels, tazemetostat induced ectopic accumulation of EZH1/2 on multiple tumor suppressor gene loci, resulting in incomplete H3K27me3 depletion and impaired reactivation of silenced gene expression [1]. In contrast, valemetostat treatment depleted H3K27me3 and enhanced H3K27Ac without inducing ectopic enrichment of EZH1/2, leading to more complete reactivation of tumor suppressor genes [2]. This differential epigenetic reprogramming translates to superior anti-proliferative effects: valemetostat demonstrated greater growth inhibition than tazemetostat across multiple DLBCL cell lines in vitro [3].

epigenetic landscape ChIP-seq H3K27me3 tumor suppressor genes ectopic accumulation

Anti-Proliferative Activity in DLBCL: Valemetostat vs. GSK126 and Tazemetostat

In the Karpas-422 diffuse large B-cell lymphoma (DLBCL) cell line, valemetostat exhibits a GI50 of 4.8 nM, demonstrating potent anti-proliferative activity [1]. In a comparative study of malignant rhabdoid tumor (MRT) cell lines, valemetostat (DS-3201b) at 100 nM for 14 days reduced cell viability to a greater extent than GSK126 and tazemetostat (EPZ-6438) at equivalent concentrations across multiple MRT cell lines (p < 0.001 for all comparisons) [2]. While direct GI50 values for GSK126 and tazemetostat in Karpas-422 cells are not available from the same study, cross-study comparisons indicate that valemetostat's low nanomolar GI50 compares favorably with reported EC50 values for selective EZH2 inhibitors in DLBCL models [3].

DLBCL GI50 anti-proliferative Karpas-422 cell viability

Recommended Research and Procurement Applications for Valemetostat (CAS 1809336-39-7)


Research on Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL) and Adult T-Cell Leukemia/Lymphoma (ATL)

Valemetostat is the only EZH1/2 dual inhibitor approved for PTCL and ATL (Japan), supported by phase 2 clinical data demonstrating a 43.7% ORR and 11.9-month median DOR in heavily pretreated PTCL patients [1]. This application is directly supported by the clinical efficacy evidence in Section 3, Item 2. For procurement supporting PTCL or ATL research programs, valemetostat provides a clinically validated tool with regulatory precedent that EZH2-selective inhibitors lack in these indications.

Studies Requiring Dual EZH1/EZH2 Inhibition Without Ectopic Chromatin Accumulation

For epigenetic research requiring complete depletion of H3K27me3 without the compensatory ectopic EZH1/2 accumulation observed with EZH2-selective inhibitors, valemetostat is mechanistically superior based on head-to-head ChIP-seq comparison with tazemetostat (Section 3, Item 3) [2]. This property is critical for studies investigating tumor suppressor gene reactivation or epigenetic reprogramming in B-cell and T-cell lymphomas.

Anti-Proliferative Screening in DLBCL and Other PRC2-Dependent Malignancies

Valemetostat's GI50 of 4.8 nM in Karpas-422 DLBCL cells and superior viability reduction compared to GSK126 and tazemetostat in MRT models (Section 3, Item 4) make it an ideal tool for anti-proliferative screening in PRC2-dependent hematologic malignancies [3]. Researchers requiring potent, dual-target engagement in lymphoma cell lines should prioritize valemetostat over EZH2-selective alternatives.

Investigating Functional Redundancy Between EZH1 and EZH2

Valemetostat's near-equipotent inhibition of EZH1 (IC50 = 10.0 nM) and EZH2 (IC50 = 6.0 nM) (Section 3, Item 1) provides a unique chemical probe for dissecting the functional redundancy between these two PRC2 catalytic subunits [4]. Studies examining compensatory mechanisms of resistance to EZH2-selective inhibitors will benefit from valemetostat's dual inhibition profile, which prevents EZH1-mediated rescue of H3K27me3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valemetostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.